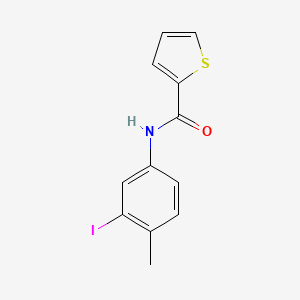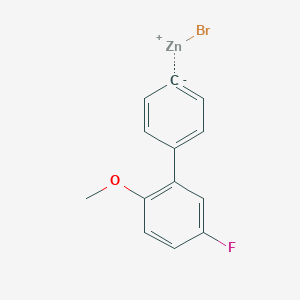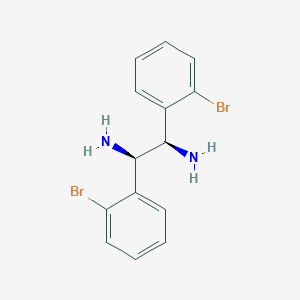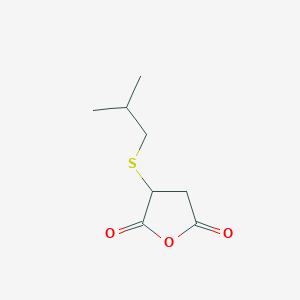
3-(Isobutylthio)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- is an organic compound with a unique structure that includes a furan ring and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- typically involves the reaction of maleic anhydride with 2-methylpropyl mercaptan under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A structurally related compound with similar reactivity.
Maleic anhydride: Another related compound used in similar applications.
2-Methylsuccinic anhydride: Shares structural similarities and reactivity patterns.
Uniqueness
2,5-Furandione, dihydro-3-[(2-methylpropyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H12O3S/c1-5(2)4-12-6-3-7(9)11-8(6)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
PZONECHBASVEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


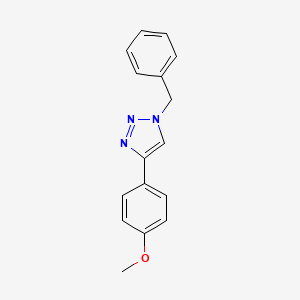

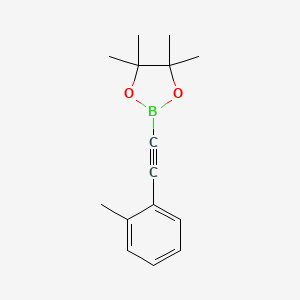
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
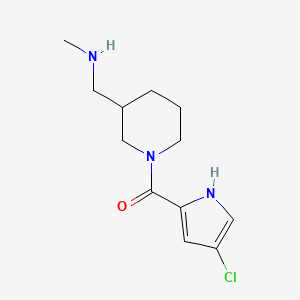
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)
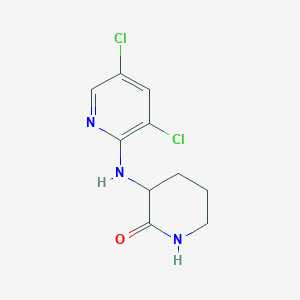

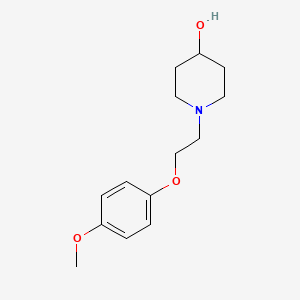
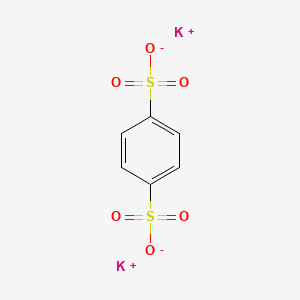
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
